rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Order rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 78950-82-0), the quantitatively defined primary human metabolite of rotigotine and a key process-related impurity. This certified standard is essential for calibrating pharmacopoeia-compliant HPLC systems with a verified relative retention time of 0.2 per the British Pharmacopoeia. It is also critical for validating LC-MS/MS methods for clinical pharmacokinetic studies and therapeutic drug monitoring, ensuring accuracy and regulatory compliance that generic aminotetralins cannot provide.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 78950-82-0
Cat. No. B030785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
CAS78950-82-0
Synonyms5-Hydroxy-2-(N-propyl)-aminotetralin
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)C=CC=C2O
InChIInChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
InChIKeyVCYPZWCFSAHTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 78950-82-0 (rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol): Core Properties and Metabolite Identity


rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (CAS 78950-82-0), also known as N-desthienylethyl-rotigotine, is a synthetic aminotetralin compound with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol . It serves as a key analytical standard and is recognized as a primary metabolite of the non-ergoline dopamine agonist rotigotine, formed via N-dealkylation [1]. This compound is utilized predominantly in research and analytical applications, including as a reference standard for impurity profiling in pharmaceutical quality control .

Why Generic Aminotetralins Cannot Replace CAS 78950-82-0 in Analytical and Metabolic Research


Generic aminotetralins or even structurally similar dopamine agonists cannot substitute for CAS 78950-82-0 in critical research and analytical applications due to its unique identity as a specific, process-related impurity and a quantitatively defined human metabolite of rotigotine [1]. Its chromatographic behavior, as defined in official pharmacopoeias, and its distinct excretion profile differentiate it from other rotigotine-related impurities and metabolites [2]. Simple substitution with an alternative aminotetralin would invalidate analytical methods, compromise pharmacokinetic studies, and render impurity profiling non-compliant with regulatory standards, as the following quantitative evidence demonstrates.

Quantitative Evidence for Selecting CAS 78950-82-0 over Analogs


Purity and Storage Specifications for Reproducible Analytical Workflows

For analytical method development and validation, the use of a high-purity reference standard is critical. CAS 78950-82-0 is commercially available with a minimum purity specification of 96%, which is essential for accurate quantification in impurity assays and stability studies . In comparison, while the parent drug rotigotine is also available in high purity, it is a different chemical entity with different analytical properties. The defined purity of this specific impurity standard ensures consistent and reliable chromatographic response, a baseline requirement not guaranteed by generic or in-house synthesized materials .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Chromatographic Selectivity in Pharmacopoeial Impurity Profiling

In the British Pharmacopoeia's liquid chromatography method for rotigotine, CAS 78950-82-0 (designated as Impurity B) exhibits a defined relative retention time (RRT) of approximately 0.2 with reference to the rotigotine peak (retention time ≈ 10 minutes) [1]. This specific RRT differentiates it from other process-related impurities such as Impurity C (RRT ≈ 0.6), Impurity G (RRT ≈ 1.6), and Impurity H (RRT ≈ 1.7) [1]. This precise chromatographic behavior allows for unambiguous identification and quantification in the presence of the parent drug and other impurities, a level of specificity unattainable with structurally related but non-identical compounds.

Chromatography Pharmacopoeial Analysis Rotigotine

Quantitative Excretion Profile as a Human Metabolite

CAS 78950-82-0 is a quantifiable human metabolite of rotigotine. In a clinical study, the total amount of N-desthienylethyl-rotigotine excreted in urine over 24 hours was 49.0 ± 42.3 µg (mean ± SD) without domperidone and 48.4 ± 24.7 µg with domperidone co-administration [1]. This contrasts with the higher excretion of another major metabolite, total N-despropyl-rotigotine (131.2 ± 67.8 µg) [1]. This differential excretion profile is essential for understanding rotigotine's metabolic fate and for designing accurate bioanalytical methods for clinical and forensic studies.

Pharmacokinetics Drug Metabolism Rotigotine

Structural Differentiation from Potent Dopamine Agonists like 5-OH-DPAT

While CAS 78950-82-0 is a metabolite, it is structurally distinct from potent dopamine agonists like 5-OH-DPAT (CAS 68593-96-4). 5-OH-DPAT, a di-propyl substituted analog, exhibits high functional potency at dopamine D2 and D3 receptors, with EC50 values of 41 nM and 0.63 nM, respectively, in [35S]GTPγS functional assays . In contrast, N-desthienylethyl-rotigotine, with a single propylamino group, is generally considered a short-lived, less active metabolite that is rapidly conjugated [1]. This structural difference underscores that the target compound's primary value lies in its role as an analytical marker or synthetic intermediate, not as a direct pharmacological tool like 5-OH-DPAT.

Dopamine Receptor Structure-Activity Relationship 5-OH-DPAT

High-Value Application Scenarios for CAS 78950-82-0


Certified Reference Standard for Rotigotine Impurity Profiling

Pharmaceutical quality control laboratories and contract research organizations (CROs) require CAS 78950-82-0 as a certified reference standard to identify and quantify Rotigotine Impurity B in drug substances and transdermal patches. Its defined relative retention time of 0.2, as per the British Pharmacopoeia, allows for the accurate calibration of HPLC systems and ensures compliance with regulatory specifications for impurity levels [1].

Internal Standard for LC-MS/MS Bioanalysis of Rotigotine Metabolites

Bioanalytical laboratories developing quantitative assays for rotigotine and its metabolites in plasma or urine can use CAS 78950-82-0 as a key analytical standard. Given its established excretion profile (49.0 µg over 24 hours), it serves as a critical reference for validating the accuracy and precision of LC-MS/MS methods used in clinical pharmacokinetic studies and therapeutic drug monitoring [2].

Synthetic Intermediate for Radiolabeled or Novel Aminotetralin Derivatives

Due to its core aminotetralin scaffold and single propylamino substituent, CAS 78950-82-0 serves as a versatile intermediate in medicinal chemistry for the synthesis of novel dopaminergic compounds or for introducing isotopic labels. Its structural simplicity, compared to the fully elaborated rotigotine molecule, provides a more flexible starting point for derivatization aimed at exploring structure-activity relationships .

Process Development and Scale-up of Rotigotine Synthesis

In chemical process R&D, CAS 78950-82-0 is used as a marker to monitor the efficiency of N-dealkylation steps or to study the formation of byproducts during the synthesis of rotigotine. Tracking the formation and removal of this specific impurity is essential for optimizing reaction conditions and developing a robust, high-yielding manufacturing process that meets stringent purity requirements .

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